molecular formula C20H21NO5S B2606124 (2E)-3-phenylprop-2-en-1-yl 4-(morpholin-4-ylsulfonyl)benzoate CAS No. 304475-32-9

(2E)-3-phenylprop-2-en-1-yl 4-(morpholin-4-ylsulfonyl)benzoate

Cat. No.: B2606124
CAS No.: 304475-32-9
M. Wt: 387.45
InChI Key: OJWWSACMOXIITD-QPJJXVBHSA-N
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Description

(2E)-3-phenylprop-2-en-1-yl 4-(morpholin-4-ylsulfonyl)benzoate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenylpropene moiety and a morpholinylsulfonylbenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenylprop-2-en-1-yl 4-(morpholin-4-ylsulfonyl)benzoate typically involves a multi-step process. One common method starts with the preparation of the phenylpropene moiety, which can be synthesized through a Wittig reaction involving benzaldehyde and a suitable phosphonium ylide. The resulting product is then subjected to esterification with 4-(morpholin-4-ylsulfonyl)benzoic acid under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenylprop-2-en-1-yl 4-(morpholin-4-ylsulfonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The phenylpropene moiety can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of ester groups.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonyl group.

Major Products

    Oxidation: Epoxides and diols.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-phenylprop-2-en-1-yl 4-(morpholin-4-ylsulfonyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-phenylprop-2-en-1-yl 4-(morpholin-4-ylsulfonyl)benzoate involves its interaction with specific molecular targets. The phenylpropene moiety may interact with cellular receptors or enzymes, modulating their activity. The morpholinylsulfonylbenzoate group can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-phenylprop-2-en-1-yl 4-(piperidin-4-ylsulfonyl)benzoate: Similar structure but with a piperidine ring instead of morpholine.

    (2E)-3-phenylprop-2-en-1-yl 4-(pyrrolidin-4-ylsulfonyl)benzoate: Contains a pyrrolidine ring instead of morpholine.

Uniqueness

(2E)-3-phenylprop-2-en-1-yl 4-(morpholin-4-ylsulfonyl)benzoate is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties such as enhanced solubility and stability. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] 4-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c22-20(26-14-4-7-17-5-2-1-3-6-17)18-8-10-19(11-9-18)27(23,24)21-12-15-25-16-13-21/h1-11H,12-16H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWWSACMOXIITD-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OC/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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